molecular formula C6H15ClN2 B13673920 (R)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride

(R)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride

Cat. No.: B13673920
M. Wt: 150.65 g/mol
InChI Key: QKYJYFADIGZPFZ-FYZOBXCZSA-N
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Description

®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of ®-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:

    Starting Material: ®-1-methylpyrrolidine.

    Reagents: Formaldehyde and hydrogen chloride.

    Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: High-purity ®-1-methylpyrrolidine, formaldehyde, and hydrogen chloride.

    Reaction Setup: Continuous flow reactors with precise temperature and pressure control.

    Purification: The product is purified using crystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of ®-(1-Methylpyrrolidin-3-yl)methanamine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved include:

    Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine.

    (S)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride: The enantiomer of the compound .

Uniqueness

®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ®-configuration allows for selective interactions with chiral receptors and enzymes, making it valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1

InChI Key

QKYJYFADIGZPFZ-FYZOBXCZSA-N

Isomeric SMILES

CN1CC[C@@H](C1)CN.Cl

Canonical SMILES

CN1CCC(C1)CN.Cl

Origin of Product

United States

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